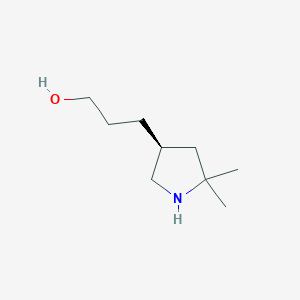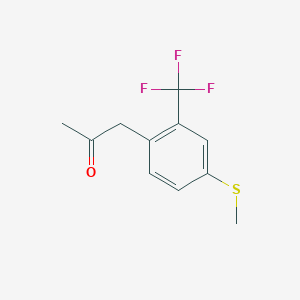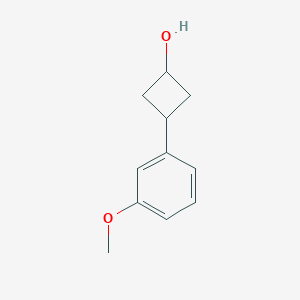
(S)-3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol is an organic compound with the molecular formula C9H19NO. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the pyrrolidine ring and the hydroxyl group makes this compound an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylpyrrolidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are various alcohol derivatives.
Substitution: The major products are halogenated compounds.
Applications De Recherche Scientifique
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-1-ol: A simple alcohol with similar functional groups but lacks the pyrrolidine ring.
Pyrrolidine: A five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the compound.
5,5-Dimethylpyrrolidine: A compound with a similar pyrrolidine ring structure but without the hydroxyl group.
Uniqueness
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol is unique due to the combination of the pyrrolidine ring and the hydroxyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3-[(3S)-5,5-dimethylpyrrolidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2)6-8(7-10-9)4-3-5-11/h8,10-11H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
HKVBHYCAXBRNLY-QMMMGPOBSA-N |
SMILES isomérique |
CC1(C[C@@H](CN1)CCCO)C |
SMILES canonique |
CC1(CC(CN1)CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)




